

# PubChem and MDL number for 2,2-Difluoroethylamine hydrochloride

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## Compound of Interest

Compound Name: 2,2-Difluoroethylamine  
hydrochloride

Cat. No.: B122141

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## Technical Guide: 2,2-Difluoroethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,2-Difluoroethylamine hydrochloride**, a key building block in modern medicinal chemistry and materials science. This document outlines its chemical identifiers, physical properties, and a significant experimental application, providing a resource for its use in research and development.

## Chemical Identifiers and Properties

**2,2-Difluoroethylamine hydrochloride** is a versatile reagent utilized in the synthesis of diverse fluorine-containing molecules. The introduction of a difluoroethyl moiety can significantly enhance the metabolic stability and bioactivity of parent compounds, making it a valuable tool in drug discovery.

Key Identifiers:

Identifier	Value
PubChem CID	18352163[1][2]
MDL Number	MFCD04038283[2][3][4][5]
CAS Number	79667-91-7[1][2][3][4][5]

#### Physicochemical Data:

A summary of the key quantitative properties of **2,2-Difluoroethylamine hydrochloride** is presented below.

Property	Value	Source
Molecular Formula	C <sub>2</sub> H <sub>6</sub> ClF <sub>2</sub> N	[1][2][3][4]
Molecular Weight	117.53 g/mol	[4]
Appearance	White solid	[2]
Melting Point	132-137 °C (with decomposition)	[2][5]
Assay (Purity)	≥95%	[5]
Storage Temperature	2-8 °C	[2][5]

## Experimental Protocols

A significant application of **2,2-Difluoroethylamine hydrochloride** is as a precursor for the in situ generation of the highly reactive intermediate, difluoromethyl diazomethane (CF<sub>2</sub>HCHN<sub>2</sub>). This intermediate is particularly useful for the synthesis of agrochemically important difluoromethyl-substituted pyrazoles through [3+2] cycloaddition reactions.[3]

## In Situ Generation of Difluoromethyl Diazomethane and Synthesis of Difluoromethyl-Substituted Pyrazoles

This protocol describes a one-pot process for the generation of difluoromethyl diazomethane and its subsequent reaction with alkynes to yield pyrazoles. This method avoids the need to

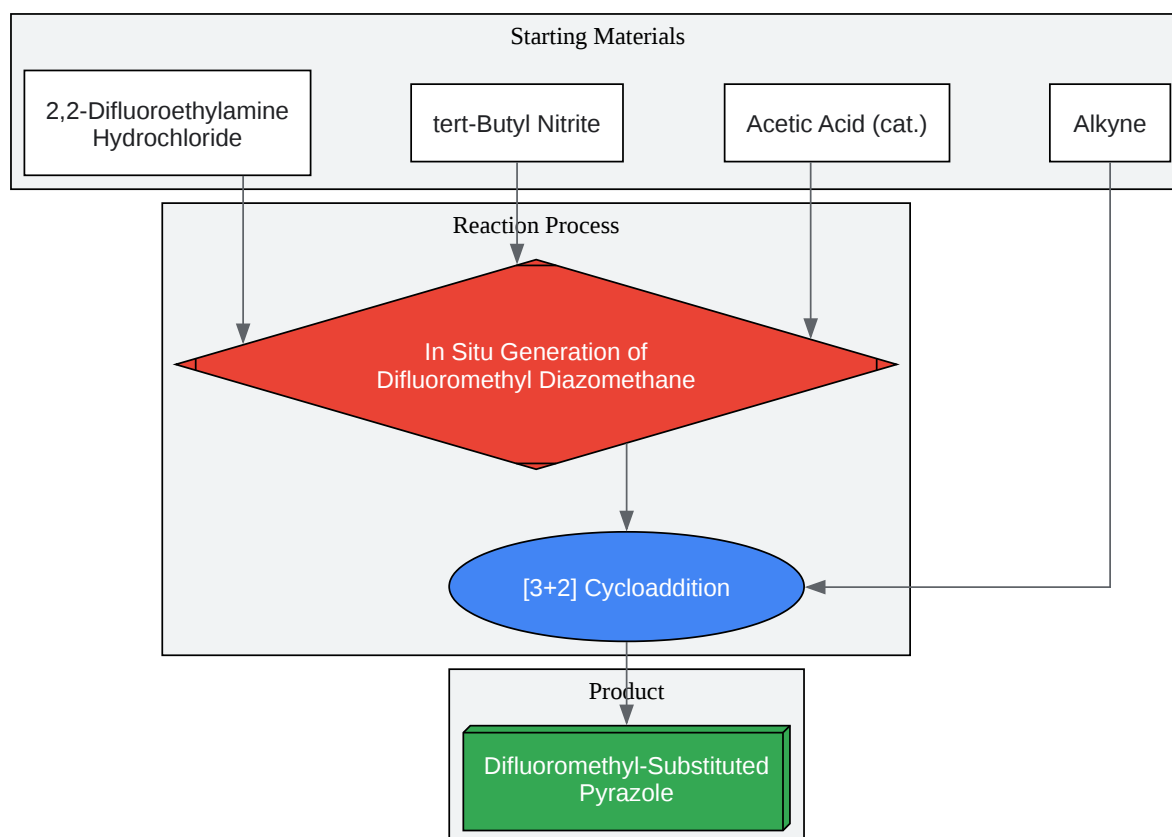
isolate the potentially toxic and explosive diazomethane intermediate.[3]

#### Methodology:

- Reaction Setup: The reaction is typically conducted in a common organic solvent, such as chloroform, and can be performed in the presence of air.
- Reagents:
  - **2,2-Difluoroethylamine hydrochloride** (starting material)
  - An alkyne (reaction partner)
  - tert-Butyl nitrite (diazotizing agent)[3][6]
  - A catalytic amount of acetic acid[3][6]
- Procedure: To a solution of the alkyne and **2,2-Difluoroethylamine hydrochloride** in the reaction solvent, tert-butyl nitrite and a catalytic amount of acetic acid are added.
- Reaction: The **2,2-Difluoroethylamine hydrochloride** is converted in situ to difluoromethyl diazomethane. This intermediate then undergoes a [3+2] cycloaddition reaction with the alkyne present in the reaction mixture.
- Outcome: The process yields difluoromethyl-substituted pyrazoles. The reaction is noted to be practical and scalable, allowing for gram-scale preparation of the target compounds.[3]

## Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis of difluoromethyl-substituted pyrazoles using **2,2-Difluoroethylamine hydrochloride**.



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Caption: Experimental workflow for pyrazole synthesis.

## Signaling Pathways and Biological Activity

**2,2-Difluoroethylamine hydrochloride** serves as a crucial building block in pharmaceutical research, particularly in the development of drugs targeting neurological disorders.[6] The incorporation of the difluoroethyl group can enhance properties such as metabolic stability and

bioavailability. However, specific signaling pathways directly modulated by compounds derived from **2,2-Difluoroethylamine hydrochloride** are not extensively detailed in the available literature. Research is focused on the synthesis of novel chemical entities, with subsequent pharmacological evaluation required to elucidate specific biological targets and mechanisms of action.

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## References

- 1. thieme-connect.de [thieme-connect.de]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ generation of difluoromethyl diazomethane for [3+2] cycloadditions with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Privileged pharmacophore-oriented divergent synthesis of fluoroalkyl pyrazoles [morressier.com]
- 6. 2,2-二氟乙胺盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
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